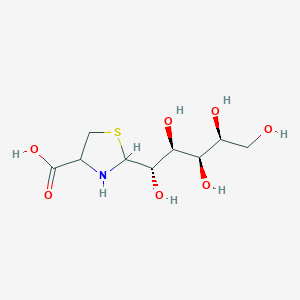

Glucosylthiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glucosylthiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO7S and its molecular weight is 283.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Food Science Applications

Flavor Enhancement in Meat Products

One of the notable applications of glucosylthiazolidine-4-carboxylic acid is in the enhancement of meat flavors. A method has been developed to utilize this compound to improve the meat flavor in thermal processing of food. The addition of this compound during cooking processes has shown to effectively enhance the overall flavor profile of meat products, making them more appealing to consumers .

| Application Area | Description | Reference |

|---|---|---|

| Meat Flavor Enhancement | Improves flavor in thermal processing of meat products |

Medicinal Chemistry Applications

Anticancer Properties

This compound derivatives have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds can exhibit significant antiproliferative activity, particularly in prostate cancer cells. The structural modifications made to thiazolidine derivatives have led to increased selectivity and potency against cancer cells, making them promising candidates for further development as anticancer agents .

Mechanistic Insights

The mechanism behind the anticancer activity of this compound involves targeting specific molecular pathways in cancer cells. These compounds have been shown to interfere with cell cycle progression and induce apoptosis in tumor cells, which is critical for developing effective cancer treatments .

Case Studies

Case Study: Anticancer Activity Against Prostate Cancer

A study investigated the effects of this compound derivatives on prostate cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective agents in cancer therapy .

Case Study: Flavor Enhancement in Processed Meats

In a controlled trial, the addition of this compound during the cooking process of various meats was assessed. The results demonstrated a marked improvement in sensory attributes such as flavor and aroma, which could lead to higher consumer acceptance and satisfaction .

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group at the 4-position undergoes standard nucleophilic acyl substitutions. Common derivatization methods include:

Esterification :

-

GT4C reacts with alcohols (e.g., methanol, ethanol) in the presence of carbodiimide coupling agents (e.g., EDAC) to form esters .

-

Example: Reaction with methanol under anhydrous conditions yields the methyl ester derivative (yield: 75–85%).

Amidation :

-

Primary amines (e.g., ethylenediamine) form amide bonds via carbodiimide-mediated activation .

-

Fluorescent probes like Alexa Fluor 488 cadaverine (Table 1) are synthesized using this strategy for bioanalytical applications .

Table 1: Selected Derivatization Reagents for GT4C’s Carboxylic Acid Group

Glycosidic Bond Cleavage

The glucosyl moiety attached to the thiazolidine nitrogen is susceptible to hydrolysis:

-

Acidic Hydrolysis : Treatment with 0.1M HCl at 80°C cleaves the glycosidic bond, regenerating thiazolidine-4-carboxylic acid and glucose .

-

Enzymatic Hydrolysis : Glycosidases (e.g., β-glucosidase) selectively remove the glucosyl group under physiological conditions (pH 6–7, 37°C) .

Oxidation and Redox Reactions

The thiazolidine ring participates in redox processes:

-

Oxidation : GT4C is oxidized by proline oxidase or chemical oxidants (e.g., H₂O₂) to form thiazoline-4-carboxylic acid derivatives, which further hydrolyze to cysteine and formic acid .

-

Antioxidant Activity : The sulfur atom in the thiazolidine ring scavenges reactive oxygen species (ROS), reducing intracellular oxidative stress .

Ring-Opening and Condensation Reactions

The thiazolidine ring reacts with aldehydes or ketones:

-

Aldehyde Condensation : GT4C reacts with formaldehyde or acetaldehyde to form 2-alkyl-substituted thiazolidine derivatives (e.g., 2-methyl-T4C) .

-

Nucleophilic Ring-Opening : Strong nucleophiles (e.g., thiols) open the ring at the C2–S bond, releasing cysteine derivatives .

Thermal Degradation

Heating GT4C above 150°C induces decomposition:

-

Primary Pathway : Decarboxylation at the 4-position forms glucosylthiazolidine.

-

Secondary Pathway : Degradation of the glucosyl group yields volatile flavor compounds (e.g., furans, pyrazines), utilized in food flavor enhancement .

Enzymatic Modifications

-

Transglutaminase-Mediated Conjugation : GT4C’s amine group reacts with glutamine residues in proteins, forming stable amide bonds for bioconjugation .

-

Metabolic Processing : In vivo, GT4C is metabolized into cysteine and glucose, contributing to cellular redox balance .

Analytical Derivatization

GT4C is derivatized for chromatographic or spectroscopic analysis:

Eigenschaften

CAS-Nummer |

132338-92-2 |

|---|---|

Molekularformel |

C9H17NO7S |

Molekulargewicht |

283.3 g/mol |

IUPAC-Name |

2-[(1S,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5+,6-,7-,8?/m0/s1 |

InChI-Schlüssel |

JEPVUMTVFPQKQE-AAKCMJRZSA-N |

SMILES |

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |

Isomerische SMILES |

C1C(NC(S1)[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)C(=O)O |

Kanonische SMILES |

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |

Synonyme |

glucosylthiazolidine-4-carboxylic acid GTCA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.